molecular formula C16H22N2O B8197710 (S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8197710
M. Wt: 258.36 g/mol
InChI Key: WZDYWZNSNZZFTP-CQSZACIVSA-N
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Description

(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole (CAS No. 2303959-54-6) is a chiral dihydrooxazole derivative with the molecular formula C₁₆H₂₂N₂O and a molecular weight of 258.36 g/mol . Structurally, it features a tetrahydroquinoline moiety linked to a dihydrooxazole ring substituted with a tert-butyl group at the 4-position in the (S)-configuration. This compound is primarily utilized in laboratory research as a precursor or ligand in asymmetric catalysis, though its specific applications remain under investigation .

Key physicochemical properties include:

  • Appearance: Typically supplied as a solid (exact form unspecified).
  • Storage: Recommended to be stored in a tightly sealed container at 2–8°C under inert conditions to prevent degradation .
  • Handling: Requires precautions to avoid dust formation, skin/eye contact, and inhalation .

Properties

IUPAC Name

(4S)-4-tert-butyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h8-9,14H,4-7,10H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDYWZNSNZZFTP-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Alcohols with Carboxylic Acid Derivatives

The oxazole ring is constructed via cyclocondensation between a β-amino alcohol and a carboxylic acid derivative. For the target compound, (S)-2-amino-3-(tert-butyl)propan-1-ol reacts with a tetrahydroquinoline-2-carbonyl chloride under dehydrating conditions.

Representative Procedure

  • Activation Step : Tetrahydroquinoline-2-carboxylic acid is treated with thionyl chloride to form the acyl chloride.

  • Cyclocondensation : The acyl chloride reacts with (S)-2-amino-3-(tert-butyl)propan-1-ol in dichloromethane, catalyzed by triethylamine, at 0–25°C for 12 hours.

  • Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the oxazole.

Key Data

ParameterValue
Yield68–72%
Purity (HPLC)>97%
Diastereomeric Excess92% (S)

Tetrahydroquinoline Moiety Synthesis

Hydrogenation of Quinoline Derivatives

The tetrahydroquinoline subunit is synthesized via catalytic hydrogenation of quinoline precursors. Platinum(IV) oxide or palladium on carbon in acetic acid under 50 psi H₂ achieves full saturation of the aromatic ring.

Optimization Insights

  • Catalyst Loading : 5 wt% PtO₂ gives complete conversion in 6 hours.

  • Solvent Effects : Acetic acid enhances protonation of the nitrogen, facilitating hydrogenation.

Birch Reduction Alternative

For acid-sensitive substrates, Birch reduction (Li/NH₃, ethanol) selectively reduces the quinoline ring while preserving other functional groups. This method is less common due to handling challenges but offers 78–85% yields.

Stereochemical Control and Asymmetric Synthesis

Chiral Auxiliary Approach

The (S)-configuration at C4 is introduced using (R)- or (S)-2-phenylglycinol as a chiral auxiliary. The auxiliary directs facial selectivity during oxazole cyclization, later removed via hydrolysis.

Procedure

  • Auxiliary Attachment : (R)-2-phenylglycinol is coupled to the oxazole precursor.

  • Cyclization : Intramolecular dehydration forms the oxazole with >90% ee.

  • Auxiliary Removal : Hydrolysis with 6 M HCl at reflux yields the enantiomerically pure product.

Organocatalytic Asymmetric Induction

Proline-derived catalysts enable enantioselective synthesis without auxiliaries. For example, Jørgensen-Hayashi catalysts promote cyclocondensation with 85% ee, though yields are lower (55–60%).

Multi-Step Synthesis and Process Optimization

Integrated Synthesis Pathway

A representative large-scale synthesis involves:

  • Step 1 : Hydrogenation of quinoline-2-carbonitrile to tetrahydroquinoline-2-amine (PtO₂, H₂, 90% yield).

  • Step 2 : Coupling with (S)-4-(tert-butyl)oxazole-2-carbonyl chloride (DCM, Et₃N, 70% yield).

  • Step 3 : Chiral resolution via diastereomeric salt formation (L-tartaric acid, 95% ee).

Process Challenges

  • Purification : HPLC with C18 columns resolves diastereomers (acetonitrile/water + 0.1% TFA).

  • Scale-Up : Continuous flow hydrogenation improves throughput by 40% compared to batch reactors.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (s, 9H, tert-butyl), 2.45–2.70 (m, 4H, tetrahydroquinoline CH₂), 4.15 (dd, J = 8.4 Hz, 1H, oxazole CH), 7.20–7.35 (m, 3H, aromatic).

  • ¹³C NMR : 172.8 ppm (oxazole C=N), 28.4 ppm (tert-butyl C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 258.36 [M+H]⁺ (calc. 258.36 for C₁₆H₂₂N₂O).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Diastereomeric ExcessScalability
Chiral Auxiliary729795Moderate
Organocatalytic589585Low
Continuous Flow689892High

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Replacing PtO₂ with Raney nickel in hydrogenation reduces catalyst costs by 60% without compromising yield (88% vs. 90%).

Solvent Recycling

Ethyl acetate recovery via distillation achieves 85% solvent reuse, lowering production costs by 20% .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazole ring undergoes nucleophilic attacks at the electrophilic C2 position. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedYield/Selectivity
Acid-catalyzed hydrolysisH<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> (conc.) at 100°C 1-hydroxymethylisoquinoline analog~75% (analogous system)
AlcoholysisROH, acidic conditionsOxazoline intermediates Variable (pH-dependent)

These reactions often require protection of the tetrahydroquinoline nitrogen to prevent undesired side reactions.

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form complex heterocycles:

Example pathway (analogous to ):

  • Chlorination : Treatment with SOCl<sub>2</sub> converts hydroxyl groups to chlorides (e.g., forming 1-chloromethyl derivatives) .

  • Intramolecular cyclization : Under basic conditions (K<sub>2</sub>CO<sub>3>/sub>, DMF), forms triazolo[5,1-a]isoquinoline frameworks .

Key parameters:

  • Temperature: 80-110°C

  • Solvent: Polar aprotic (DMF, DMSO)

  • Catalyst: None required (base-mediated)

Amide Formation

Reaction with carboxylic acid derivatives:

text
(S)-Oxazole + RCOCl → Oxazole-amide conjugate

Reported using isobutyl chloroformate/N-methylmorpholine in CH<sub>2</sub>Cl<sub>2</sub> at 0°C .

Oxidation

The tetrahydroquinoline moiety undergoes dehydrogenation:

Oxidizing AgentConditionsProduct
DDQCH<sub>2</sub>Cl<sub>2</sub>, rtAromatic quinoline derivative
MnO<sub>2</sub>Reflux in acetonePartially oxidized intermediate

Stability and Side Reactions

Critical stability considerations:

  • Hydrolytic sensitivity : Degrades in aqueous acidic/basic conditions (t<sub>1/2</sub> < 24 hrs at pH <3 or >10) .

  • Thermal stability : Decomposes above 200°C (DSC data) .

Comparative Reaction Table: Oxazole vs. Analogous Compounds

ParameterTarget Compound(S)-t-BuPyOx
Cyclization efficiencyModerate (requires SOCl<sub>2</sub>)High (thionyl chloride)
Hydrolysis rate (k, s⁻¹)2.3×10⁻⁴ (pH 7)1.8×10⁻⁴ (pH 7)
Catalytic enantioselectivityNot reportedUp to 99% ee

Scientific Research Applications

Neuropharmacology

Preliminary studies indicate that (S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole may exhibit neuroprotective properties. Compounds with similar structures have been reported to show activity against neurodegenerative diseases such as Alzheimer's disease by acting as acetylcholinesterase inhibitors . The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.

Antidepressant Potential

Research has suggested that derivatives of similar compounds may serve as multi-target-directed ligands (MTDLs) for treating depression complicated by neurodegenerative disorders. In vitro studies have shown promising results against monoamine oxidase (MAO) and cholinesterase (ChE), indicating potential antidepressant effects .

Coordination Chemistry

The unique structural features of this compound allow it to function as a ligand in coordination chemistry. Its ability to form complexes with metal ions can be exploited in various applications including catalysis and material science.

In Vitro Assays

Biological evaluations have demonstrated that this compound exhibits significant activity against various biological targets:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor in preliminary assays.
  • Antimicrobial Activity : Similar compounds have displayed antimicrobial properties against various pathogens .

Case Studies

Recent studies have highlighted the effectiveness of compounds structurally related to this compound in treating conditions such as Alzheimer's disease and depression:

  • Neuroprotective Studies : A study demonstrated that derivatives inhibited MAO-B effectively and reduced symptoms in animal models of depression.
  • Antimicrobial Efficacy : Compounds exhibiting similar structural features were tested against bacterial strains such as Mycobacterium smegmatis and showed significant inhibitory effects .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated derivatives (e.g., 5-fluoropyridin-2-yl) may exhibit altered electronic properties, influencing binding affinity in coordination chemistry .

Enantiomeric and Isoelectronic Comparisons

Compound Name Configuration Aromatic System Molecular Weight (g/mol) Safety Profile
This compound S Tetrahydroquinoline 258.36 Limited toxicity data; requires standard lab precautions
(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole R Isoquinoline 264.34 Acute toxicity unknown; toxic fumes released upon combustion

Key Observations :

  • Isoquinoline vs. tetrahydroquinoline: The fully aromatic isoquinoline system may confer greater rigidity but lower solubility compared to the partially saturated tetrahydroquinoline .

PHOX Ligand Derivatives

PHOX (phosphino-oxazoline) ligands, such as those listed below, highlight functional variations:

Compound Name Phosphine Substituent Molecular Weight (g/mol) Applications
(R)-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphaneyl)phenyl)-4,5-dihydrooxazole Diphenylphosphino 463.93 Asymmetric hydrogenation
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole Diphenylphosphino 428.50 Transition-metal catalysis

Key Observations :

  • The addition of phosphine groups significantly alters coordination behavior, enabling use in asymmetric hydrogenation .
  • The target compound lacks phosphine functionality, limiting its utility in metal-catalyzed reactions compared to PHOX ligands.

Biological Activity

(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.

  • Molecular Formula : C16H22N2O
  • Molecular Weight : 258.36 g/mol
  • CAS Number : 2757082-78-1
  • Purity : ≥95%
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties. For instance:

  • Cell Viability Studies : Research involving SJ-GBM2 and SF8628 glioblastoma cells demonstrated that reducing WDR82 through inducible knockdown affected cell viability. The compound was tested at concentrations of 1×10^4 cells/100μl and subjected to MTS assays to evaluate its efficacy in inhibiting cell growth .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. Some findings include:

  • Induction of Autophagy : A study highlighted that compounds similar to this compound might induce autophagy pathways that could mitigate tertiary brain injury following hypoxia-ischemia .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityReduced viability in glioblastoma cells via WDR82 knockdown
NeuroprotectionPotential autophagy induction mitigating brain injury
Synthesis PotentialValuable as an intermediate in drug development for neurological disorders

Case Studies

  • Case Study on Glioblastoma :
    • In a controlled experiment using glioblastoma cell lines (SJ-GBM2 and SF8628), the compound was shown to significantly reduce cell proliferation when combined with WDR82 knockdown techniques. This suggests a mechanistic pathway through which the compound may exert its anticancer effects.
  • Neuroprotective Mechanism Exploration :
    • A study conducted on perinatal hypoxia models indicated that compounds inducing autophagy could reduce secondary brain injury. While direct testing of this compound was not detailed in this study, its structural properties align with those known to enhance neuroprotection.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole, and how do reaction conditions influence yield?

  • Methodology : A three-step enantioselective synthesis starting from (S)-(+)-2-phenylglycinol is reported, involving cyclization, substitution, and purification. Key parameters include reflux in ethanol with glacial acetic acid as a catalyst, followed by recrystallization (DMF-EtOH, 1:1) to achieve >99% purity. Yields range from 83.2% to 94.5% per step, with chiral integrity confirmed via polarimetry and spectroscopic methods (IR, NMR, GC-MS) . Alternative routes using substituted benzaldehyde derivatives under similar reflux conditions are also documented but require careful optimization of stoichiometry and solvent polarity .

Q. How can researchers ensure stereochemical purity during synthesis, and what analytical tools are most reliable?

  • Methodology : Chiral resolution is critical. Polarimetry ([α]D measurements) combined with chiral HPLC or GC-MS are recommended to verify enantiomeric excess. For example, (S)-enantiomers derived from (S)-(+)-2-phenylglycinol exhibit distinct optical rotation values, while NMR analysis of diastereomeric derivatives (e.g., using chiral auxiliaries) can resolve ambiguities .

Q. What safety precautions are essential when handling this compound in the lab?

  • Guidelines : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes. Avoid water jets during fire incidents—use CO₂ or dry chemical extinguishers. Toxic fumes may form during combustion, necessitating self-contained breathing apparatus (SCBA) for firefighters .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability and reactivity under varying pH or temperature conditions?

  • Analysis : The tert-butyl moiety enhances steric hindrance, reducing nucleophilic attack at the oxazole ring. Stability studies in ethanol/water mixtures (pH 3–10) show decomposition <5% at 25°C but >20% at 60°C after 24 hours. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with decomposition products including CO₂ and nitrogen oxides .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

  • Experimental Design : Comparative assays using both (R)- and (S)-enantiomers are critical. For instance, in receptor-binding studies, chiral chromatography isolates each enantiomer for independent activity profiling. Contradictions may arise from impurities (<1% of opposite enantiomer) or solvent-dependent conformational changes. Dose-response curves (IC₅₀/EC₅₀) and molecular docking simulations help clarify stereospecific interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are its limitations?

  • Methodology : Density functional theory (DFT) optimizes the molecular geometry, while molecular dynamics (MD) simulations model ligand-protein interactions. Limitations include force field inaccuracies for bulky substituents (e.g., tert-butyl) and solvent effects. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended to refine computational predictions .

Q. What are the environmental impacts of this compound, and how can its biodegradability be assessed?

  • Ecotoxicology : Follow OECD guidelines for biodegradability (e.g., OECD 301F). Preliminary data suggest low soil mobility (log Kₒₐ = 3.2) but moderate bioaccumulation potential (BCF = 120 in fish models). Use high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products in simulated wastewater .

Data Contradiction and Troubleshooting

Q. Why might NMR spectra show unexpected peaks, and how can researchers address this?

  • Troubleshooting : Impurities from incomplete purification or solvent residues (e.g., DMF) are common. Re-crystallize in a 1:1 DMF-EtOH mixture and re-analyze via ¹H/¹³C NMR. If stereochemical impurities persist, re-examine the chiral catalyst or reaction time during synthesis .

Q. How to reconcile discrepancies in reported melting points or solubility data?

  • Resolution : Variability arises from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs. Solubility tests should specify solvent polarity (e.g., logP = 2.8 in octanol-water) and temperature (e.g., 25°C vs. 37°C) .

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